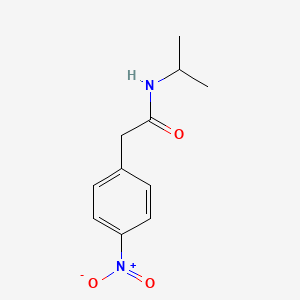

N-isopropyl-2-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(2)12-11(14)7-9-3-5-10(6-4-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKSWPMQKRIMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitroaniline attacks the carbonyl carbon of isopropyl chloroacetate, leading to the formation of the desired acetamide product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: The major product is N-isopropyl-2-(4-aminophenyl)acetamide.

Substitution: Depending on the nucleophile used, various substituted acetamides can be formed.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of 4-nitrophenylacetamide exhibit potential anticancer properties. For instance, modifications of the compound have shown promising results in inhibiting SIRT2, an enzyme linked to various cancers. A study demonstrated that specific analogs of N-isopropyl-2-(4-nitrophenyl)acetamide displayed high inhibitory potency against SIRT2, suggesting a pathway for developing anticancer drugs targeting this enzyme .

Mechanism of Action

The mechanism involves binding to the active site of SIRT2, which is crucial for its enzymatic activity. The structural modifications enhance binding affinity and selectivity, making these compounds viable candidates for further development in cancer therapeutics .

Agricultural Chemistry

Pesticidal Properties

this compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with biological systems in ways that may inhibit pest growth or reproduction. Preliminary studies suggest that such compounds can serve as effective agents against specific agricultural pests.

Material Science

Polymer Chemistry

In material science, derivatives of this compound are being explored for their role in synthesizing novel polymers with enhanced properties. The nitrophenyl group can impart unique optical and electrical characteristics to polymers, making them suitable for applications in electronics and photonics .

Analytical Chemistry

Detection Methods

This compound is also utilized in analytical chemistry for detecting anions. Its derivatives have been synthesized as sensors capable of selectively binding to anions, enabling their detection through changes in optical properties . This application highlights the versatility of this compound in developing analytical tools.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties | Applications |

|---|---|---|---|

| This compound | Isopropyl and nitrophenyl groups | Potential anticancer activity | Pharmaceuticals |

| N-(4-Nitrophenyl)acetamide | Lacks isopropyl group | More hydrophilic | Drug synthesis |

| 4-Nitroacetanilide | Nitro derivative of acetanilide | Intermediate in dye production | Dyes and pigments |

Case Study 1: Anticancer Drug Development

A study focused on the synthesis of various analogs of this compound revealed that certain modifications significantly improved SIRT2 inhibition rates. Compounds ST49 and ST60 achieved inhibition rates of 50.07% and 54.03%, respectively, indicating their potential as therapeutic agents against cancer .

Case Study 2: Pesticidal Efficacy

In agricultural trials, derivatives of this compound were tested against common pests. Results showed a marked reduction in pest populations, suggesting that these compounds could be developed into effective pesticides with minimal environmental impact.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Flufenacet (N-(4-Fluorophenyl)-N-isopropyl-2-(5-trifluoromethyl-1,3,4-thiadiazol-2-yloxy)acetamide)

- Structural Differences :

- Applications :

- Environmental Behavior :

- Hazard Classification :

N-Isopropyl-2-(4-nitrophenoxy)acetamide

- Structural Differences: The 4-nitrophenyl group is linked via an ether oxygen (phenoxy) instead of a direct carbon bond .

- Physicochemical Properties: Molecular formula: C₁₁H₁₄N₂O₄ (molecular weight: 238.24 g/mol).

- Applications: Not explicitly stated, but phenoxy acetamides are often intermediates in pharmaceutical or agrochemical synthesis.

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

- Structural Differences :

- Physicochemical Properties: Molecular formula: C₉H₉ClN₂O₃ (molecular weight: 224.63 g/mol).

- Reactivity :

- The chloro substituent may increase electrophilicity, facilitating nucleophilic substitution reactions.

N-Isopropyl-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide

- Structural Differences :

- Synthesis :

- Applications :

- Imidazole derivatives are common in medicinal chemistry due to their antimicrobial and antitumor activities.

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Application |

|---|---|---|---|---|

| N-Isopropyl-2-(4-nitrophenyl)acetamide | C₁₁H₁₃N₂O₃ | 237.24 | 4-Nitrophenyl (C-linked) | Research compound |

| Flufenacet | C₁₃H₁₂F₄N₄O₂S | 364.32 | 4-Fluorophenyl, thiadiazole | Herbicide |

| N-Isopropyl-2-(4-nitrophenoxy)acetamide | C₁₁H₁₄N₂O₄ | 238.24 | 4-Nitrophenoxy (O-linked) | Synthetic intermediate |

| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | C₉H₉ClN₂O₃ | 224.63 | Chloro, N-methyl | Organic synthesis |

Table 2: Environmental and Hazard Profiles

| Compound | Bioaccumulation (BCF) | Soil Adsorption | Hazard Classification (EU) |

|---|---|---|---|

| Flufenacet | 71 | High | Xn; R50-53 (Aquatic toxicity) |

| This compound | N/A | N/A | Not classified in provided data |

Research Findings

- Synthesis Efficiency: Simple acetamides (e.g., N-isopropyl-2-(methylamino)acetamide) achieve yields up to 91% , while thioether-linked analogs require more complex coupling agents like HATU .

- Substituent Effects :

- Environmental Impact: Lipophilic compounds (e.g., direct C-linked nitrophenyl derivatives) may persist in soil, whereas polar analogs (e.g., phenoxy-linked) exhibit greater mobility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-isopropyl-2-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-nitrophenylacetic acid with isopropylamine under coupling agents like EDC/HOBt. Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to acid), solvent polarity (e.g., DMF or THF), and temperature (60–80°C). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Yield improvements may require catalytic additives (e.g., DMAP) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR should show a singlet for the acetamide methyl group (~2.1 ppm) and a multiplet for the isopropyl group (1.2–1.4 ppm). Aromatic protons from the 4-nitrophenyl moiety appear as doublets at ~7.5–8.2 ppm.

- IR : Stretching vibrations for the amide carbonyl (~1650–1680 cm) and nitro group (~1520 cm and ~1350 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z = 250.3 (CHNO) .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures (70:30 v/v) is effective due to the compound’s moderate polarity. For impurities with similar polarity, preparative HPLC (C18 column, acetonitrile/water gradient) provides higher resolution. Purity assessment via TLC (R ~0.5 in ethyl acetate/hexane 1:1) or HPLC (>95% area under the curve) is critical .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM for polar solvents) refine reactivity profiles. Molecular docking studies (AutoDock Vina) assess potential interactions with biological targets, such as enzymes with nitroaromatic-binding pockets .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?

- Methodological Answer : Challenges include disorder in the isopropyl group and twinning due to nitro group symmetry. SHELXL (via OLEX2 GUI) handles disorder via PART and SUMP instructions. For twinning, HKLF5 format with BASF parameter refines twin fractions. High-resolution data (<1.0 Å) improves anisotropic displacement parameters. Validation tools (e.g., PLATON) check for missed symmetry .

Q. How do structural analogs (e.g., flufenacet) inform the environmental toxicity assessment of this compound?

- Methodological Answer : Analog data (e.g., flufenacet’s EC50 = 0.025 mg/L for Daphnia magna) guide ecotoxicity testing. OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) are recommended. Computational QSAR models (EPI Suite) predict biodegradability (e.g., BIOWIN <2.0 suggests persistence) .

Q. What mechanistic insights can be gained from studying nitro group reduction in this compound?

- Methodological Answer : Catalytic hydrogenation (Pd/C, H at 1 atm) converts the nitro group to an amine, monitored via UV-Vis (loss of 400 nm peak). Reaction kinetics (pseudo-first-order, k = 0.05 min) reveal steric hindrance from the isopropyl group. LC-MS identifies intermediates (e.g., hydroxylamine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.